Cas no 923096-17-7 (1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

1-(2-Chlorophenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a chlorophenyl group and a methoxyethyl-substituted indole moiety, which may contribute to selective binding interactions with biological targets. The compound's design suggests possible utility as a kinase inhibitor or modulator of signaling pathways, though specific activity depends on structural optimization. Its moderate lipophilicity, influenced by the methoxyethyl chain, could enhance membrane permeability while maintaining solubility. The chlorophenyl group may confer stability and influence target affinity. This scaffold offers a versatile platform for further derivatization in drug discovery, particularly for probing indole-urea pharmacophores in enzyme or receptor studies.
1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea structure
923096-17-7 structure
Product Name:1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea
CAS No:923096-17-7
MF:C18H18ClN3O2
MW:343.807423114777
CID:5505679
Update Time:2025-06-12

1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(2-chlorophenyl)-N'-[1-(2-methoxyethyl)-1H-indol-3-yl]-
    • 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea
    • Inchi: 1S/C18H18ClN3O2/c1-24-11-10-22-12-16(13-6-2-5-9-17(13)22)21-18(23)20-15-8-4-3-7-14(15)19/h2-9,12H,10-11H2,1H3,(H2,20,21,23)
    • InChI Key: VOCPRNIDXYDNIB-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1Cl)C(NC1C2=C(N(CCOC)C=1)C=CC=C2)=O

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Additional information on 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea

Recent Advances in the Study of 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea (CAS: 923096-17-7)

The compound 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea (CAS: 923096-17-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This urea derivative, characterized by its unique indole and chlorophenyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of investigation has been the compound's role as a modulator of specific signaling pathways. Preliminary data suggest that 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea exhibits selective inhibition of certain kinase enzymes, which are critical in the regulation of cell proliferation and survival. This property makes it a candidate for further development in oncology, particularly for cancers driven by dysregulated kinase activity.

In addition to its kinase inhibitory effects, recent research has explored the compound's potential in neurodegenerative diseases. Studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects in vitro and in vivo. These findings are particularly relevant for conditions such as Alzheimer's and Parkinson's diseases, where current therapeutic options are limited.

The synthesis and structural optimization of 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea have also been a focus of recent work. Researchers have developed novel synthetic routes to improve yield and purity, while also exploring derivatives with enhanced bioavailability and reduced off-target effects. These efforts are crucial for advancing the compound toward preclinical and clinical development.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its metabolism and excretion, requires further characterization. Additionally, comprehensive toxicity studies are needed to ensure its safety for therapeutic use. Ongoing research aims to address these gaps and pave the way for future applications.

In conclusion, 1-(2-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea represents a versatile and promising scaffold in drug discovery. Its dual potential in oncology and neurodegenerative diseases, coupled with advances in its synthesis and optimization, highlight its value as a subject of continued investigation. Future studies will likely focus on translational research to bridge the gap between laboratory findings and clinical applications.

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